molecular formula C15H16N2O3S2 B5061744 N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Numéro de catalogue B5061744
Poids moléculaire: 336.4 g/mol
Clé InChI: YQLCXOWECOYOSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized in 2005 by Abbott Laboratories as a potential treatment for various diseases, including hypertension, neuropathic pain, and epilepsy. ABT-639 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

ABT-639 selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, ABT-639 reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and physiological effects:
ABT-639 has been shown to have several biochemical and physiological effects. It reduces blood pressure in animal models of hypertension, decreases pain behavior in models of neuropathic pain, and reduces seizure activity in models of epilepsy. ABT-639 also has anxiolytic effects in animal models of anxiety.

Avantages Et Limitations Des Expériences En Laboratoire

ABT-639 has several advantages for laboratory experiments. It is a potent and selective T-type calcium channel blocker, making it a useful tool for studying the role of these channels in various physiological processes. However, ABT-639 has some limitations for laboratory experiments, including its high cost and limited availability.

Orientations Futures

There are several future directions for research on ABT-639. One area of interest is its potential therapeutic applications in humans, particularly for the treatment of hypertension, neuropathic pain, and epilepsy. Another area of interest is the development of more potent and selective T-type calcium channel blockers based on the structure of ABT-639. Finally, further research is needed to better understand the mechanisms of action of ABT-639 and its effects on various physiological processes.

Méthodes De Synthèse

The synthesis of ABT-639 involves several steps, starting with the preparation of 4-(aminosulfonyl)phenylacetic acid. This is followed by the reaction of the acid with 2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene to form the corresponding amide. The final step involves the reduction of the amide using sodium borohydride to yield ABT-639.

Applications De Recherche Scientifique

ABT-639 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have antihypertensive effects in animal models of hypertension, as well as analgesic effects in models of neuropathic pain. ABT-639 has also shown antiepileptic effects in animal models of epilepsy.

Propriétés

IUPAC Name

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c16-22(19,20)12-7-5-11(6-8-12)17-15(18)14-9-10-3-1-2-4-13(10)21-14/h5-9H,1-4H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLCXOWECOYOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.